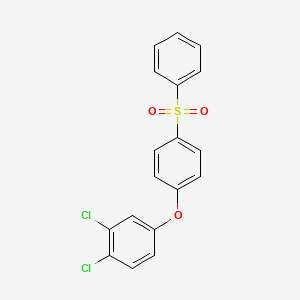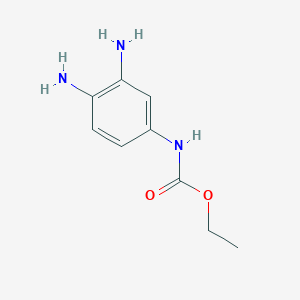![molecular formula C19H25NO4 B8291308 Ethyl (R)-8-((1-phenylethyl)amino)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B8291308.png)
Ethyl (R)-8-((1-phenylethyl)amino)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-ethyl 8-(1-phenylethylamino)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 8-(1-phenylethylamino)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach involves the use of Rh(I) complex-catalyzed dimerization of ene-vinylidenecyclopropanes, which allows for the construction of spiro[4.5]decane skeletons under mild reaction conditions . This method is favored for its simplicity and good functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
化学反应分析
Types of Reactions
®-ethyl 8-(1-phenylethylamino)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
®-ethyl 8-(1-phenylethylamino)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
作用机制
The mechanism of action of ®-ethyl 8-(1-phenylethylamino)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- (1R,5S)-1,8-Dimethyl-4-(propan-2-ylidene)spiro[4.5]dec-7-ene
- (1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
- β-Acoradiene
Uniqueness
®-ethyl 8-(1-phenylethylamino)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both ethyl and phenylethylamino groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
属性
分子式 |
C19H25NO4 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
ethyl 8-[[(1R)-1-phenylethyl]amino]-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate |
InChI |
InChI=1S/C19H25NO4/c1-3-22-18(21)16-13-19(23-11-12-24-19)10-9-17(16)20-14(2)15-7-5-4-6-8-15/h4-8,14,20H,3,9-13H2,1-2H3/t14-/m1/s1 |
InChI 键 |
JKNWDBUVGKBOPK-CQSZACIVSA-N |
手性 SMILES |
CCOC(=O)C1=C(CCC2(C1)OCCO2)N[C@H](C)C3=CC=CC=C3 |
规范 SMILES |
CCOC(=O)C1=C(CCC2(C1)OCCO2)NC(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Boc-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B8291229.png)


![[(5-Nitro-1,2-benzisothiazol-3-yl)oxy]acetonitrile](/img/structure/B8291255.png)



![3-[(Ethyl-methyl-amino)-methyl]-5-methyl-benzoic acid](/img/structure/B8291290.png)
![3-Tert-butyl-1-[3-(2-morpholinoethyl)phenyl]-1h-pyrazol-5-amine](/img/structure/B8291298.png)





